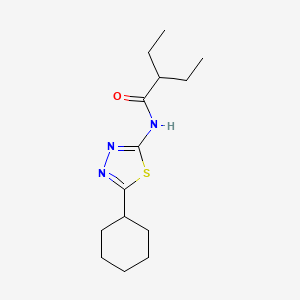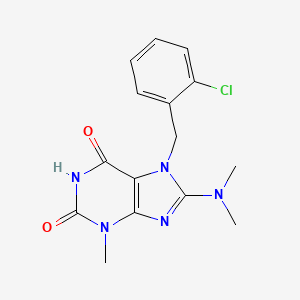
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Mechanism of Action
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide inhibits JAK1 and JAK2 kinases by binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cytokine and growth factor signaling pathways.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has been shown to have anti-inflammatory and anti-proliferative effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells in various types of cancer, including myeloproliferative neoplasms, breast cancer, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is its specificity for JAK1 and JAK2 kinases, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
For N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide research include the development of more potent and selective JAK inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of dosing regimens for clinical use. Additionally, the use of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide involves a series of chemical reactions, starting with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-bromo-3-methylbutyric acid to form N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbutyramide. This intermediate is then reacted with ethylmagnesium bromide to form N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, which is the final product.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit JAK1 and JAK2 kinases, which are involved in the signaling pathways of many cytokines and growth factors. This inhibition can lead to the suppression of inflammation and the proliferation of cancer cells.
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-10(4-2)12(18)15-14-17-16-13(19-14)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHFEJDZIPQTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)


![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)


![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)


![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)